Cas no 2411258-21-2 (N-{1-(4-fluorophenyl)(hydroxy)methylcyclopentyl}prop-2-enamide)

N-{1-(4-fluorophenyl)(hydroxy)methylcyclopentyl}prop-2-enamide is a specialized chemical intermediate with a unique cyclic structure. It offers enhanced solubility and stability, facilitating its use in pharmaceutical applications. The presence of a fluorophenyl group and a hydroxy group contributes to its versatility in chemical synthesis, enabling the creation of complex organic molecules. This intermediate is suitable for the development of bioactive compounds with potential therapeutic applications.
N-{1-(4-fluorophenyl)(hydroxy)methylcyclopentyl}prop-2-enamide structure
2411258-21-2 structure
Product name:N-{1-(4-fluorophenyl)(hydroxy)methylcyclopentyl}prop-2-enamide
CAS No:2411258-21-2
MF:C15H18FNO2
Molecular Weight:263.307327747345
CID:5358052
PubChem ID:146095100

N-{1-(4-fluorophenyl)(hydroxy)methylcyclopentyl}prop-2-enamide 化学的及び物理的性質

名前と識別子

    • Z3788931413
    • N-[1-[(4-Fluorophenyl)-hydroxymethyl]cyclopentyl]prop-2-enamide
    • N-{1-[(4-fluorophenyl)(hydroxy)methyl]cyclopentyl}prop-2-enamide
    • N-{1-(4-fluorophenyl)(hydroxy)methylcyclopentyl}prop-2-enamide
    • インチ: 1S/C15H18FNO2/c1-2-13(18)17-15(9-3-4-10-15)14(19)11-5-7-12(16)8-6-11/h2,5-8,14,19H,1,3-4,9-10H2,(H,17,18)
    • InChIKey: DJRAAQYMFAYALK-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C(C1(CCCC1)NC(C=C)=O)O

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 331
  • トポロジー分子極性表面積: 49.3
  • XLogP3: 2.2

N-{1-(4-fluorophenyl)(hydroxy)methylcyclopentyl}prop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26580482-0.05g
N-{1-[(4-fluorophenyl)(hydroxy)methyl]cyclopentyl}prop-2-enamide
2411258-21-2 95.0%
0.05g
$246.0 2025-03-20

N-{1-(4-fluorophenyl)(hydroxy)methylcyclopentyl}prop-2-enamide 関連文献

N-{1-(4-fluorophenyl)(hydroxy)methylcyclopentyl}prop-2-enamideに関する追加情報

Introduction to N-{1-(4-fluorophenyl)(hydroxy)methylcyclopentyl}prop-2-enamide (CAS No. 2411258-21-2)

N-{1-(4-fluorophenyl)(hydroxy)methylcyclopentyl}prop-2-enamide, a compound with the chemical identifier CAS No. 2411258-21-2, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a 4-fluorophenyl group and a hydroxy substituent in its cyclopentyl moiety contributes to its unique chemical properties, making it a promising candidate for further exploration.

The structural composition of N-{1-(4-fluorophenyl)(hydroxy)methylcyclopentyl}prop-2-enamide is meticulously designed to interact with biological targets in a highly specific manner. The cyclopentyl ring, a common structural motif in many bioactive molecules, enhances the compound's solubility and bioavailability while maintaining its stability under various physiological conditions. The incorporation of the 4-fluorophenyl group introduces electronic and steric effects that can modulate the compound's binding affinity and selectivity.

Recent studies have highlighted the importance of fluorinated aromatic rings in pharmaceuticals due to their ability to improve metabolic stability and binding interactions. The 4-fluorophenyl moiety in N-{1-(4-fluorophenyl)(hydroxy)methylcyclopentyl}prop-2-enamide is particularly noteworthy, as it has been shown to enhance the compound's interaction with enzymes and receptors involved in various disease pathways. This feature makes it an attractive scaffold for designing novel therapeutic agents.

The hydroxy group in the molecule plays a crucial role in its pharmacological activity. Hydroxylated compounds are known for their ability to engage in hydrogen bonding, which can significantly influence their binding kinetics and thermodynamics. In N-{1-(4-fluorophenyl)(hydroxy)methylcyclopentyl}prop-2-enamide, the hydroxyl group is strategically positioned to interact with polar residues on biological targets, thereby enhancing the compound's affinity and selectivity.

The cyclopentyl ring itself contributes to the molecule's overall shape and flexibility, allowing it to adopt multiple conformations that can optimize its interaction with biological targets. This structural versatility is particularly valuable in drug design, as it allows for fine-tuning of the compound's pharmacokinetic properties.

In the realm of drug development, N-{1-(4-fluorophenyl)(hydroxy)methylcyclopentyl}prop-2-enamide has shown promise in preclinical studies as a potential therapeutic agent. Its unique structural features make it well-suited for targeting various biological pathways associated with diseases such as cancer, inflammation, and neurological disorders. The compound's ability to selectively interact with specific enzymes and receptors without affecting other biological systems is a significant advantage in therapeutic applications.

The synthesis of N-{1-(4-fluorophenyl)(hydroxy)methylcyclopentyl}prop-2-enamide involves multiple steps that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are critical for pharmaceutical applications. The use of fluorinated intermediates has been particularly effective in achieving the desired molecular structure with minimal side reactions.

Ongoing research is focused on exploring the pharmacological properties of N-{1-(4-fluorophenyl)(hydroxy)methylcyclopentyl}prop-2-enamide further. Investigational studies aim to elucidate its mechanism of action and assess its potential as a lead compound for drug development. The compound's unique structural features make it an excellent candidate for structure-activity relationship (SAR) studies, which can provide valuable insights into optimizing its therapeutic potential.

The integration of computational chemistry techniques has been instrumental in understanding the interactions between N-{1-(4-fluorophenyl)(hydroxy)methylcyclopentyl}prop-2-enamide and biological targets. Molecular modeling studies have helped predict binding affinities and identify key interaction sites on target proteins. These insights are crucial for designing modified analogs that can enhance the compound's efficacy and reduce potential side effects.

In conclusion, N-{1-(4-fluorophenyl)(hydroxy)methylcyclopentyl}prop-2-enamide (CAS No. 2411258-21-2) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising pharmacological properties. Its potential applications in drug development are vast, ranging from oncology to neurology. Continued research efforts are expected to further elucidate its therapeutic potential and pave the way for novel therapeutic agents based on this scaffold.

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